Lovastatin

Dyslipidemia Cardiovascular Disease Clinical Trial

Lovastatin is a first-generation, naturally derived HMG-CoA reductase inhibitor that serves as an unparalleled probe substrate for CYP3A4-mediated drug-drug interaction (DDI) studies. As a lipophilic lactone prodrug requiring hepatic activation, it is uniquely suited for prodrug design research and hepatic targeting investigations. Its near-exclusive CYP3A4 metabolism and OATP1B1/P-gp transporter substrate profile make it highly susceptible to pharmacokinetic interactions—offering a sensitive and cost-effective model compound for in vitro and large-scale in vivo studies. With lower per-milligram potency than simvastatin or atorvastatin, lovastatin API is available at significantly reduced cost, making it the economical choice for high-consumption research applications. Procure with confidence for DDI screening, comparative statin enzymology, and hepatic delivery research.

Molecular Formula C24H36O5
Molecular Weight 404.5 g/mol
CAS No. 75330-75-5
Cat. No. B1675250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLovastatin
CAS75330-75-5
Synonyms1 alpha-Isomer Lovastatin
6 Methylcompactin
6-Methylcompactin
alpha-Isomer Lovastatin, 1
Lovastatin
Lovastatin, (1 alpha(S*))-Isomer
Lovastatin, 1 alpha Isomer
Lovastatin, 1 alpha-Isomer
Mevacor
Mevinolin
MK 803
MK-803
MK803
Monacolin K
Molecular FormulaC24H36O5
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C
InChIInChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15-,16-,18+,19+,20-,21-,23-/m0/s1
InChIKeyPCZOHLXUXFIOCF-BXMDZJJMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 0.4X10-3 mg/mL at 25 °C
Insoluble in water
Solubility at 25 °C (mg/mL): acetone 47, acetonitrile 28, n-butanol 7, iso-butanol 14, chloroform 350, N,N-dimethylformamide 90, ethanol 16, methanol 28, n-octanol 2, n-propanol 11, iso-propanol 20
Practically insoluble in hexane
Very soluble in chloroform;  soluble in dimethyl formamide;  slightly soluble in acetone, ethanol
2.43e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lovastatin (CAS 75330-75-5): Procurement-Grade Overview of a First-Generation Statin Lactone Prodrug


Lovastatin (CAS 75330-75-5) is a naturally derived, first-generation competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis [1]. It is a lipophilic lactone prodrug that requires in vivo hydrolysis to its active β-hydroxy acid form to exert its therapeutic effect [2]. Lovastatin is primarily metabolized by the cytochrome P450 isoenzyme CYP3A4 and is a substrate for the hepatic uptake transporter OATP1B1 (SLCO1B1) and the efflux transporter P-glycoprotein (ABCB1) [3].

Why Lovastatin Cannot Be Arbitrarily Substituted with Simvastatin, Pravastatin, or Atorvastatin


Despite sharing a common mechanism of action, lovastatin exhibits distinct pharmacokinetic and pharmacodynamic properties that preclude simple therapeutic interchange with other statins. Its low and variable oral bioavailability (approximately 5%) and its status as a CYP3A4 substrate, which makes it highly susceptible to drug-drug interactions, are critical differentiators [1]. Furthermore, on a milligram-per-milligram basis, its LDL-cholesterol-lowering potency is significantly lower than that of simvastatin and atorvastatin, but comparable to pravastatin [2]. These differences directly impact dosing strategies, safety monitoring requirements, and the selection of an agent for a given clinical or research context, necessitating a product-specific evaluation rather than a class-based approach.

Quantitative Comparative Evidence for Lovastatin Differentiation in Scientific and Industrial Procurement


LDL-Cholesterol Reduction: Comparative Efficacy of Lovastatin 20 mg vs. Atorvastatin 10 mg

In a 52-week, randomized, double-blind clinical trial, atorvastatin 10 mg daily produced a significantly greater reduction in LDL-cholesterol (LDL-C) from baseline at week 16 compared to lovastatin 20 mg daily. This head-to-head comparison demonstrates the relative potency difference at commonly used starting doses [1].

Dyslipidemia Cardiovascular Disease Clinical Trial

Intrinsic Inhibitory Potency: Lovastatin vs. Simvastatin (HMG-CoA Reductase IC50)

Simvastatin demonstrates superior intrinsic inhibitory potency against the target enzyme compared to lovastatin. This is quantified by their respective IC50 values for HMG-CoA reductase inhibition, where a lower value indicates higher potency [1].

Enzymology Pharmacology Mechanism of Action

Comparative Oral Bioavailability and Systemic Exposure

Lovastatin exhibits extremely low oral bioavailability compared to several other statins, a consequence of extensive first-pass hepatic extraction. This property influences its systemic exposure and potential for peripheral tissue effects [1].

Pharmacokinetics ADME Drug Formulation

Vulnerability to CYP3A4-Mediated Drug-Drug Interactions

Lovastatin, along with simvastatin, is highly dependent on CYP3A4 for its metabolism. This renders it significantly more vulnerable to clinically important drug-drug interactions with potent CYP3A4 inhibitors compared to other statins like pravastatin or fluvastatin, which have alternative metabolic or elimination pathways [1].

Drug Metabolism Polypharmacy Drug Safety

Hepatoselectivity and Prodrug Activation: Lovastatin vs. Pravastatin

As a lipophilic lactone prodrug, lovastatin exhibits high hepatic selectivity after oral administration, achieving substantially higher concentrations in the liver than in peripheral tissues. This contrasts with the hydrophilic, active-form pravastatin, which relies on active transport for hepatic uptake [1].

Tissue Distribution Prodrug Design Hepatic Targeting

Milligram-Potency Equivalence: Lovastatin vs. Pravastatin

When administered at equal milligram doses, lovastatin and pravastatin demonstrate comparable efficacy in lowering LDL-cholesterol. A review of comparative studies indicates that simvastatin is approximately twice as potent as either lovastatin or pravastatin on a mg-per-mg basis [1].

Dosing Strategy Comparative Efficacy Hypercholesterolemia

Lovastatin: Recommended Research and Industrial Application Scenarios Based on Comparative Evidence


Studies on CYP3A4-Mediated Drug-Drug Interactions and Pharmacokinetic Modeling

Lovastatin, with its near-exclusive reliance on CYP3A4 for metabolism and its high vulnerability to pharmacokinetic interactions, is an ideal probe substrate for studies investigating CYP3A4-mediated drug-drug interactions (DDIs) [1]. Its use is particularly relevant in experimental models designed to assess the inhibitory or inductive potential of new chemical entities on CYP3A4 activity.

Investigation of Hepatic Targeting and Lactone Prodrug Activation

Lovastatin serves as a valuable model compound for research focused on prodrug design and hepatic targeting. Its lactone structure necessitates hepatic activation to the active β-hydroxy acid, and its lipophilicity confers a high liver-to-plasma concentration ratio [2]. These properties make it suitable for studies aimed at improving drug delivery to the liver or understanding the mechanisms of prodrug activation by carboxylesterases.

Cost-Effective Active Pharmaceutical Ingredient (API) for High-Volume, Potency-Adjusted Formulations

Given its lower per-milligram potency compared to later-generation statins like atorvastatin and rosuvastatin, lovastatin is generally available as a lower-cost API [3]. It can be a cost-effective choice for research or industrial applications requiring large quantities of a statin, particularly where its lower potency can be compensated for by using a higher mass of the compound, such as in certain in vitro assays or large-scale animal studies.

Comparative Studies with Simvastatin to Elucidate Structure-Activity Relationships (SAR)

Lovastatin and simvastatin are structurally very similar, differing only by a single methyl group, yet simvastatin is approximately twice as potent [4]. This makes the pair an excellent model system for comparative enzymology and structural biology studies aimed at understanding the precise molecular interactions governing HMG-CoA reductase inhibition and the impact of minor structural modifications on potency and metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lovastatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.